1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone
Description
This compound features a benzothiazole-piperazine core linked to a 4-(ethylsulfonyl)phenyl ethanone moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and central nervous system (CNS)-targeting activities . The ethylsulfonyl substituent may enhance solubility and metabolic stability compared to halogenated or lipophilic groups .
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-4-31(28,29)19-7-5-18(6-8-19)15-21(27)25-9-11-26(12-10-25)23-24-20-14-16(2)13-17(3)22(20)30-23/h5-8,13-14H,4,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDWUKQDFKNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a complex organic compound with significant pharmacological potential. This compound belongs to a class of thiazole-containing piperazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The intricate structure of this compound suggests a multifaceted mechanism of action that warrants detailed exploration.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 519.6 g/mol. The structural features include:
- Piperazine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
- Benzo[d]thiazole Moiety : Known for its role in enhancing biological activity through interactions with enzymes and receptors.
- Ethylsulfonyl Group : Contributes to the compound's solubility and potential reactivity.
Research indicates that compounds containing both piperazine and thiazole moieties often exhibit inhibitory effects on various enzymes, potentially leading to therapeutic benefits in treating diseases such as cancer or bacterial infections. The proposed mechanisms include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cell signaling pathways.
- Receptor Modulation : Affinity for serotonin receptors (5-HT), which can influence mood and behavior, suggesting potential applications in psychiatric disorders.
Biological Activity
The biological activity of this compound has been evaluated through various studies. Key findings include:
Anticancer Activity
Several studies have reported the cytotoxic effects of similar thiazole-containing compounds against different cancer cell lines. For instance:
These results indicate that the compound may possess significant anticancer properties, particularly against breast and prostate cancer cells.
Antimicrobial Properties
Compounds similar to this derivative have shown promising antibacterial and antifungal activities. The presence of the sulfonyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating novel piperazine derivatives, compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized standard assays to determine IC50 values, revealing that modifications in the piperazine or thiazole components could enhance activity against specific targets .
- Mechanistic Insights : Another study focused on the interaction of thiazole-containing piperazines with serotonin receptors. The findings suggested that these compounds could modulate receptor activity, potentially providing therapeutic effects in mood disorders .
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs from the evidence:
Key Observations :
- Unlike triazole- or thiophene-containing analogs , the benzothiazole core may confer enhanced DNA intercalation or kinase inhibition properties.
Comparison of Yields and Conditions :
Key Observations :
- The target compound could be synthesized via nucleophilic substitution (similar to ), but coupling reagents like HOBt/TBTU may improve efficiency .
Physicochemical Properties
Key Observations :
- The ethylsulfonyl group in the target compound likely reduces logP compared to 5j, improving membrane permeability while retaining solubility .
Key Observations :
- The ethylsulfonyl group may reduce CNS side effects compared to antipsychotic arylpiperazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
